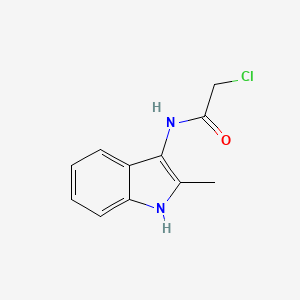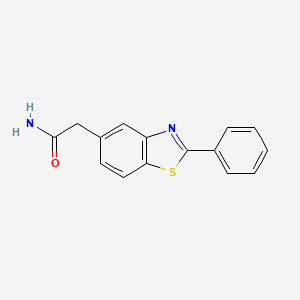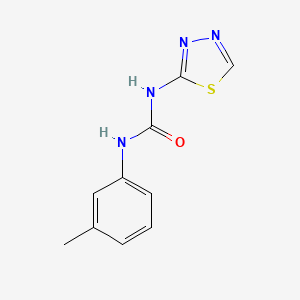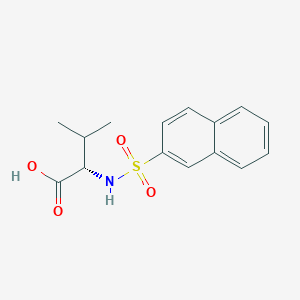
2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro group and an acetamide moiety attached to an indole ring, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 2-methylindole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives with various functional groups.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-chloro-N-(2-methyl-1H-indol-3-yl)ethylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring structure allows the compound to bind to multiple receptors and enzymes, potentially modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to undergo nucleophilic substitution reactions suggests that it can form covalent bonds with biological macromolecules, further influencing its biological activity .
Comparison with Similar Compounds
2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives to highlight its uniqueness:
2-chloro-N-(1H-indol-3-yl)acetamide: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
N-(2-methyl-1H-indol-3-yl)acetamide: Lacks the chloro group, which may reduce its potential for nucleophilic substitution reactions.
2-chloro-N-(2-methyl-1H-indol-3-yl)ethanamine: Contains an amine group instead of an acetamide moiety, which may alter its pharmacological properties
These comparisons demonstrate the importance of specific functional groups in determining the chemical and biological properties of indole derivatives.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-11(14-10(15)6-12)8-4-2-3-5-9(8)13-7/h2-5,13H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUTTIAUPYTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7599686.png)
![1-(4-Bromophenyl)-2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7599692.png)
![2-[[4-(2-Methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7599697.png)
![N-(2,3-dimethylphenyl)-2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7599702.png)

![3-[(2-Phenoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7599712.png)
![2-[(2,6-Difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B7599713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7599724.png)

![(2S)-2-[(3,4-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7599734.png)
![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone](/img/structure/B7599741.png)
![Ethyl 2-[2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7599746.png)

![Ethyl {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B7599760.png)
